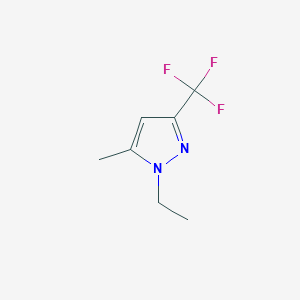

1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole

Description

Properties

IUPAC Name |

1-ethyl-5-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2/c1-3-12-5(2)4-6(11-12)7(8,9)10/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPUAVPXVZVBIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563847 | |

| Record name | 1-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128694-64-4 | |

| Record name | 1-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128694-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole can be synthesized through various methods. One common approach involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed carbonylation reactions has also been explored for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups using reagents like alkyl iodides in DMF.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Coupling Reactions: It participates in Suzuki coupling reactions with arylboronic acids to form more complex structures.

Common Reagents and Conditions:

Alkyl Iodides: Used for substitution reactions.

Palladium Catalysts: Employed in coupling reactions.

Organic Solvents: DMF and others are commonly used as reaction media.

Major Products:

N-Alkyl Pyrazoles: Formed through alkylation reactions.

Disubstituted Pyrimidines: Synthesized via coupling reactions.

Scientific Research Applications

Chemical Synthesis

1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole serves as a crucial building block for synthesizing more complex organic molecules. Its unique trifluoromethyl group enhances its reactivity and stability in various chemical reactions. The compound has been utilized in:

- Organic Reactions : As a reagent in numerous organic transformations, facilitating the synthesis of derivatives with potential applications in pharmaceuticals and agrochemicals.

- Synthesis of Functionalized Pyrazoles : It is involved in producing regioisomeric mixtures of pyrazoles through practical synthetic methods that yield high purity and efficiency .

Biological Applications

The compound has garnered attention for its potential biological activities, which include:

- Antimicrobial Properties : Research indicates that this compound exhibits antifungal activity. Its structural characteristics allow it to inhibit key enzymes in fungal metabolic pathways, making it a candidate for fungicide development .

- Anti-inflammatory Effects : Studies have explored its capacity to modulate inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is being investigated for:

- Drug Development : Its unique chemical properties make it a promising candidate for developing new therapeutic agents against various diseases, including cancer and infectious diseases. The compound's interaction with biological targets can lead to the modulation of specific pathways relevant to disease progression .

Industrial Applications

The compound is also significant in industrial applications due to its unique chemical properties:

- Material Development : It is used in creating new materials like polymers and coatings. The trifluoromethyl group enhances the material's performance by improving its chemical resistance and stability under various conditions .

Case Study 1: Antifungal Activity

A study demonstrated that derivatives of this compound showed significant antifungal activity against various pathogens. The mechanism involved the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Case Study 2: Drug Development

In a recent investigation, researchers synthesized novel derivatives of this compound and evaluated their efficacy against cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects, warranting further exploration into their therapeutic potential.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, making it a potent inhibitor or activator in various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Substituent Variations

The table below highlights key structural analogs and their distinguishing features:

Key Observations:

- Substituent Effects: Alkyl vs. Trifluoromethyl (CF3): Enhances lipophilicity (logP) and thermal stability across all analogs . In electrochemical applications, CF3-containing pyrazoles like TFMP exhibit lower oxidation susceptibility than non-fluorinated derivatives . Nitro and Electron-Withdrawing Groups: The 4-nitro group in compound 52b increases reactivity, likely influencing its role as a GLUT1 inhibitor.

Biological Activity

Overview

1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole is a member of the pyrazole family, characterized by its unique trifluoromethyl substituent, which enhances its biological activity and physicochemical properties. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a five-membered ring containing two nitrogen atoms and various substituents that contribute to its biological properties.

This compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances lipophilicity, allowing the compound to effectively interact with biological targets such as enzymes and receptors. This interaction can modulate various metabolic pathways.

- Glucose Transport Inhibition : Similar compounds have been identified as inhibitors of glucose transporter GLUT1, impacting glucose metabolism and energy production within cells. This inhibition can lead to decreased ATP production, affecting cellular functions and potentially reducing tumor growth in cancer models .

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Anticancer Properties : Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancers. The mechanism often involves the disruption of metabolic processes critical for cancer cell survival .

- Anti-inflammatory Effects : Pyrazole compounds have been evaluated for their anti-inflammatory potential. Some derivatives exhibit significant inhibitory effects on cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes involved in inflammatory responses .

- Antimicrobial Activity : There is emerging evidence that pyrazoles can exhibit antimicrobial properties, making them candidates for further development in treating infections .

Case Studies

Several studies highlight the biological activity of this compound:

- Antitumor Activity : A study evaluated a series of pyrazole derivatives, including this compound, demonstrating significant inhibition of cancer cell proliferation in vitro. The compound showed IC50 values comparable to established anticancer agents .

- Inflammation Models : In animal models of inflammation, compounds with similar structures were tested for their ability to reduce edema and pain. Results indicated that these compounds could significantly lower inflammatory markers compared to controls .

Research Findings

A summary of research findings on this compound is presented in the following table:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Anticancer | Significant inhibition of lung and breast cancer cell lines (IC50 values < 20 µM). |

| Study B | Anti-inflammatory | Reduced COX and LOX activity in vitro with IC50 values comparable to diclofenac. |

| Study C | Antimicrobial | Exhibited activity against Gram-positive bacteria with MIC values < 50 µg/mL. |

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-5-methyl-3-(trifluoromethyl)pyrazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step functionalization of pyrazole precursors. A common approach includes:

Core Pyrazole Formation : Cyclocondensation of hydrazines with β-keto esters or trifluoromethyl ketones under acidic conditions.

Substituent Introduction : Alkylation at the N1 position using ethyl iodide or bromoethane in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF .

Trifluoromethylation : Direct introduction of the CF₃ group via radical trifluoromethylation or using reagents like TMSCF₃/Cu catalysis .

Q. Optimization Strategies :

Q. Table 1: Reaction Optimization Parameters

| Step | Reagent | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| N1-Alkylation | Ethyl iodide | DMF | 80 | 65–75 |

| CF₃ Introduction | TMSCF₃/CuI | THF | 60 | 50–60 |

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (MeCN/H₂O gradient) to assess purity (>95% recommended).

- Spectroscopy :

- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELXL for refinement .

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) for trifluoromethyl-substituted pyrazoles in modulating biological targets?

Methodological Answer: The CF₃ group at C3 enhances electron-withdrawing effects, influencing binding to hydrophobic pockets in enzymes (e.g., TRPC3/5 ion channels). Key findings:

Q. Table 2: SAR of Pyrazole Derivatives

| Substituent Position | Biological Activity (IC₅₀, μM) | Target |

|---|---|---|

| C3-CF₃, C5-CH₃ | 0.8 ± 0.2 | TRPC3 |

| C5-CF₃, C3-CH₃ | 12.4 ± 1.5 | TRPC3 |

Q. How can computational methods predict the electrochemical stability of this compound in battery electrolytes?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox stability. CF₃ groups lower LUMO levels, enhancing oxidative stability (~5.2 eV vs. Li+/Li) .

- Molecular Dynamics (MD) : Simulate solvation behavior in EC/EMC electrolytes to optimize ionic conductivity. Pyrazole derivatives form passivation layers at >4.5 V vs. Li+/Li .

Q. Experimental Validation :

- Linear Sweep Voltammetry (LSV) : Confirm oxidation thresholds (e.g., >4.8 V for TFMP derivatives) .

Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?

Methodological Answer:

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Methodological Answer:

Q. What are the challenges in regioselective functionalization of the pyrazole core?

Methodological Answer:

- Competitive Alkylation : Use bulky bases (e.g., LDA) to direct alkylation to N1 over N2 .

- Cross-Coupling : Suzuki-Miyaura reactions at C4 require pre-halogenation (e.g., Br at C4) and Pd catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.